molecular formula C13H13NO B14321678 4-Amino-2-benzylphenol CAS No. 106131-28-6

4-Amino-2-benzylphenol

Cat. No.: B14321678
CAS No.: 106131-28-6
M. Wt: 199.25 g/mol
InChI Key: RMKRCLBDIMSFQB-UHFFFAOYSA-N
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Description

4-Amino-2-benzylphenol is an organic compound with the molecular formula C13H13NO. It is a derivative of phenol, characterized by the presence of an amino group at the 4-position and a benzyl group at the 2-position on the phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-2-benzylphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with an amino group. This reaction typically requires the presence of a strong base and an appropriate solvent to facilitate the substitution . Another method involves the reduction of quinones or the rearrangement of N-phenylhydroxylamines .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies, but they generally follow the principles of nucleophilic aromatic substitution and reduction reactions .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-benzylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .

Mechanism of Action

The mechanism of action of 4-Amino-2-benzylphenol involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The specific pathways involved depend on the context of its use and the target molecules .

Comparison with Similar Compounds

  • 2-Amino-4-methylphenol
  • 4-Amino-2-methylphenol
  • 2-Amino-4-ethylphenol

Comparison: 4-Amino-2-benzylphenol is unique due to the presence of both an amino group and a benzyl group on the phenol ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Properties

CAS No.

106131-28-6

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

4-amino-2-benzylphenol

InChI

InChI=1S/C13H13NO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9,15H,8,14H2

InChI Key

RMKRCLBDIMSFQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)N)O

Origin of Product

United States

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